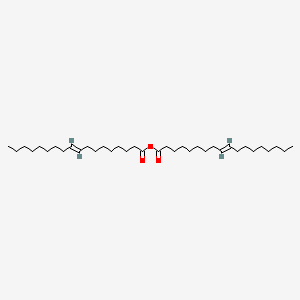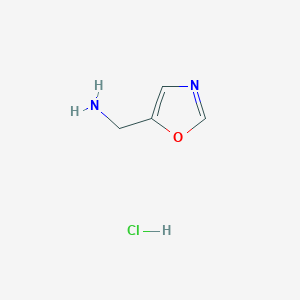
2-(Phenylethynyl)benzoic acid
Übersicht
Beschreibung
2-(Phenylethynyl)benzoic acid is a chemical compound that can be synthesized through various chemical reactions, often involving the formation of carbon-carbon bonds. It is related to benzoic acid derivatives and is characterized by the presence of a phenylethynyl group attached to the benzoic acid core structure. This compound is of interest due to its potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of 2-(Phenylethynyl)benzoic acid derivatives can be achieved through different synthetic routes. For instance, 2-(2'-Nitrophenylethynyl)benzoic acid esters, which are closely related to the target compound, can be synthesized via Sonagashira coupling of o-bromobenzoates with 2-(2'-nitrophenyl)acetylenes . Another related compound, 2-(2-phenylethyl)benzoic acid, can be synthesized from o-cyanobenzyl chloride through a Wittig-Horner reaction followed by hydrolysis and hydrogenation . These methods highlight the versatility of synthetic approaches in creating phenylethynyl benzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Phenylethynyl)benzoic acid can be determined using various spectroscopic techniques and theoretical calculations. For example, the structures of some azo-benzoic acids were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular structures were optimized using density functional theory (DFT) . Similarly, the X-ray structure of 1,2-bis(pentaphenylphenyl)benzene, a compound synthesized from 1,2-bis(phenylethynyl)benzene, was determined, revealing a C2-symmetric conformation .
Chemical Reactions Analysis
The chemical behavior of 2-(Phenylethynyl)benzoic acid derivatives in various reactions can be complex. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria depending on solvent composition and pH . Additionally, the cyclization reactions of 2-(2-Nitrophenyl-ethynyl)benzoic Acids lead to the formation of indeno[1,2-b]indoles, showcasing the reactivity of the ethynyl group in intramolecular cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Phenylethynyl)benzoic acid and its derivatives can be influenced by their molecular structure. For example, the crystal structure of a Schiff base derived from a related benzoic acid showed intermolecular hydrogen bonds and pi-pi interactions, which are important for the stability of the crystal structure . The non-covalent interactions within these compounds play a significant role in their chemical properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthesis of 2-(2-Aryl)ethylbenzoic Acid : The study outlines the synthesis of 2-(2-Phenylethyl)benzoic acid using o-cyanobenzyl chloride, highlighting a Wittig-Horner reaction and subsequent hydrolysis and hydrogenation steps, achieving an overall yield of about 64% (Chen Fen-er, 2012).
- Benzimidazole Synthesis in High-Temperature Water : Research investigating the synthesis of benzimidazoles, including 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid, in high-temperature water. This study explores solvent properties of water under high temperature to optimize chemical reactions (Lucinda M. Dudd et al., 2003).
- 1,4-Dimethyl Anthraquinone Synthesis : Discusses synthesizing 2-(2′,5′-dimethylbenzoyl) benzoic acid as a precursor for producing 1,4-dimethyl anthraquinones, an important compound in dye manufacturing (Dai Run-ying, 2008).
Chemical Analysis and Characterization
- Characterization of Benzoic Acid Derivatives : A study focusing on benzoic acid and its derivatives, including their natural occurrence in foods and as additives. The review covers their uses, exposure, and associated controversies (A. D. del Olmo et al., 2017).
- Thermodynamic Study of Benzoic Acid and Chlorobenzoic Acids : Addresses the phase behavior of benzoic acid, useful in pharmaceutical research. It discusses the modeling of phase equilibria using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (T. Reschke et al., 2016).
Materials Science and Technology
- Polyaniline/Al Bismuthate Composite Nanorods for Benzoic Acid Detection : Investigates the preparation of polyaniline/Al bismuthate composite nanorods for the effective detection of benzoic acid, a widely used preservative (L. Pei et al., 2020).
- All-Aromatic Liquid Crystalline Thermosets with High Glass Transition Temperatures : Discusses the synthesis of liquid crystal oligomers with potential applications in high-performance polymers. These materials exhibit outstanding mechanical and thermal properties (M. Iqbal et al., 2009).
Wirkmechanismus
Target of Action
It is known that benzoic acid derivatives, which include 2-(phenylethynyl)benzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Benzoic acid, a core component of 2-(Phenylethynyl)benzoic acid, is predominantly biosynthesized using shikimate and the core phenylpropanoid pathways . The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites .
Pharmacokinetics
It is known that phenolic compounds, such as benzoic acid derivatives, undergo various metabolic processes after ingestion, affecting their bioavailability .
Result of Action
Phenolic compounds are known to exhibit antioxidant, anti-inflammatory, and antimicrobial activities . They can also interact with cellular signaling pathways, modulating gene expression and protein function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Phenylethynyl)benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
2-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBPBZPJIUTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylethynyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)
![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)


![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)


![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine](/img/structure/B3023461.png)

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B3023464.png)
![octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B3023466.png)
![(3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B3023468.png)
